molecular formula C12H18ClN5O2S B10945429 N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-4-sulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10945429
M. Wt: 331.82 g/mol
InChI Key: CTFPSUKPTCPJPM-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C12H18ClN5O2S

Molecular Weight

331.82 g/mol

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-1-ethyl-N-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H18ClN5O2S/c1-4-17-7-10(6-14-17)21(19,20)16(3)9-12-11(13)8-18(5-2)15-12/h6-8H,4-5,9H2,1-3H3

InChI Key

CTFPSUKPTCPJPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N(C)CC2=NN(C=C2Cl)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ETHYL-N~4~-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pyrazole moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

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